4-Chloro-2,6-dimethylpyridine 1-oxide
CAS No.: 697-92-7
Cat. No.: VC3762469
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697-92-7 |
|---|---|
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.6 g/mol |
| IUPAC Name | 4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3 |
| Standard InChI Key | BLPBMEZQZABRQL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=[N+]1[O-])C)Cl |
| Canonical SMILES | CC1=CC(=CC(=[N+]1[O-])C)Cl |
Introduction
Chemical Identity and Properties
Basic Structural Information
4-Chloro-2,6-dimethylpyridine 1-oxide is characterized by a pyridine ring structure with a chlorine atom at the 4-position, methyl groups at positions 2 and 6, and an N-oxide functional group. The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring system, influencing its reactivity patterns and physical characteristics. This structural arrangement creates a symmetrical distribution around the nitrogen center, contributing to its unique chemical behavior.
Chemical Identification Data
The compound is unambiguously identified through multiple standardized chemical notation systems, ensuring precise documentation across chemical databases and literature.
Table 1: Chemical Identifiers for 4-Chloro-2,6-dimethylpyridine 1-oxide
| Identifier Type | Value |
|---|---|
| CAS Number | 697-92-7 |
| IUPAC Name | 4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.6 g/mol |
| Standard InChI | InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3 |
| Standard InChIKey | BLPBMEZQZABRQL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=[N+]1[O-])C)Cl |
| PubChem Compound ID | 587843 |
| HS Code | 2933399090 |
These identification parameters are essential for researchers seeking to work with this compound, providing standardized nomenclature across various chemical databases and regulatory frameworks .
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-2,6-dimethylpyridine 1-oxide govern its behavior in various experimental conditions and influence its potential applications in chemical synthesis.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 157.6 g/mol |
| Physical State | Solid at room temperature |
| Boiling Point | 180.8°C at 760 mmHg |
| LogP | 2.38530 |
| PSA (Polar Surface Area) | 25.46000 |
The relatively high boiling point suggests significant intermolecular forces, likely attributable to the polar nature of the N-oxide functional group . The LogP value of 2.38530 indicates moderate lipophilicity, which may influence the compound's solubility profile and potential membrane permeability in biological systems .
| Safety Parameter | Details |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H226-H302-H318 |
| Hazard Interpretations | Flammable liquid and vapor; Harmful if swallowed; Causes serious eye damage |
| Precautionary Statements | P280-P305+P351+P338 |
| Hazard Class | 3 |
| UN Number | 1993 |
| Packing Group | III |
The assignment of "Danger" as the signal word emphasizes the serious nature of potential hazards associated with this compound, particularly its flammability and capacity to cause eye damage .
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume